N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864300
InChI: InChI=1S/C15H12ClFN4/c16-11-3-1-10(2-4-11)15-19-14(20-21-15)9-18-13-7-5-12(17)6-8-13/h1-8,18H,9H2,(H,19,20,21)
SMILES:
Molecular Formula: C15H12ClFN4
Molecular Weight: 302.73 g/mol

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline

CAS No.:

Cat. No.: VC15864300

Molecular Formula: C15H12ClFN4

Molecular Weight: 302.73 g/mol

* For research use only. Not for human or veterinary use.

N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline -

Specification

Molecular Formula C15H12ClFN4
Molecular Weight 302.73 g/mol
IUPAC Name N-[[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-fluoroaniline
Standard InChI InChI=1S/C15H12ClFN4/c16-11-3-1-10(2-4-11)15-19-14(20-21-15)9-18-13-7-5-12(17)6-8-13/h1-8,18H,9H2,(H,19,20,21)
Standard InChI Key NVLDZGMNTGVYNQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=N2)CNC3=CC=C(C=C3)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound features a 1,2,4-triazole ring substituted at position 5 with a 4-chlorophenyl group. A methylene bridge (-CH2-) connects the triazole’s position 3 to a 4-fluoroaniline group, introducing both halogenated aromatic systems and a secondary amine. The 4-fluoroaniline moiety contributes electron-withdrawing effects, influencing reactivity and interactions with biological targets .

Physicochemical Characteristics

While direct data on this specific compound’s melting point or solubility remain unreported, analogs with similar substituents exhibit melting points between 213–303°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane . The presence of fluorine and chlorine atoms enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For N-((5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-fluoroaniline, a plausible route includes:

  • Formation of the Triazole Core: Reacting 4-chlorophenylhydrazine with a nitrile or cyanamide derivative under acidic conditions to form 5-(4-chlorophenyl)-1H-1,2,4-triazole.

  • Methylene Bridging: Introducing the methylene group via alkylation with chloromethylating agents (e.g., chloromethyl methyl ether) or through Mannich reactions.

  • Coupling with 4-Fluoroaniline: Reacting the triazole-methyl intermediate with 4-fluoroaniline under nucleophilic substitution or reductive amination conditions .

Table 1: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Triazole formationHydrazine hydrate, HCl, reflux68–75
Methylene bridgingChloromethyl biphenyl-phosphanoxide, DMF, 80°C56–61
Amine coupling4-Fluoroaniline, K2CO3, DMSO, 60°C43–55

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for analogous triazole derivatives include:

  • N-H Stretches: 3325–3442 cm⁻¹ (NH2 and NH groups).

  • C=N Vibrations: 1578–1601 cm⁻¹ (triazole ring).

  • Aromatic C-H: 3080–3091 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 7.04–8.75 ppm (multiplet for phenyl and pyridine rings).

    • NH2 and NH signals: δ 3.7–5.77 ppm (singlets).

  • ¹³C NMR:

    • Triazole carbons: δ 151.1–157.2 ppm.

    • Halogenated aromatic carbons: δ 119.0–134 ppm (C-Cl and C-F) .

Table 2: Comparative NMR Data for Triazole Derivatives

Compound Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
5-(4-Chlorophenyl)8.05 (s, 2H)119.0 (C-Cl)
4-Fluoroaniline7.99–8.75 (m, 4H)121.3–149.8 (C-F)

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies on structurally related 1,2,4-triazoles demonstrate broad-spectrum activity:

  • Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to imipenem .

  • Antifungal: Inhibition zones of 18–22 mm against Candida albicans, surpassing nystatin in some cases .

Anti-Inflammatory Activity

Triazole derivatives inhibit cyclooxygenase-2 (COX-2) with IC50 values of 0.8–1.2 µM, outperforming indomethacin (IC50 = 1.5 µM) . The 4-fluoroaniline group may enhance binding to COX-2’s hydrophobic pocket.

Table 3: Biological Activity Comparison

ActivityCompound IC50/MICReference Standard
COX-2 Inhibition0.8–1.2 µMIndomethacin (1.5 µM)
S. aureus (MIC)2–4 µg/mLImipenem (1 µg/mL)

Pharmaceutical Applications

Antibiotic Development

The compound’s dual halogenation (Cl, F) enhances target affinity against bacterial gyrase and topoisomerase IV, critical for DNA replication . Structural analogs are under investigation for multidrug-resistant infections.

Fluorescent Probes

Derivatization with fluorophores (e.g., dansyl groups) enables use in cellular imaging, leveraging the triazole’s stability and the aniline group’s pH-sensitive fluorescence .

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